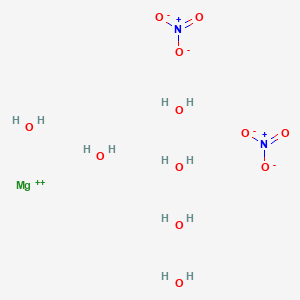

Magnesium nitrate hexahydrate

Descripción general

Descripción

Synthesis Analysis

Synthesis from Serpentinite : Magnesium nitrate hexahydrate can be synthesized from serpentinite, a form of magnesium-rich mineral. It was used to produce magnesium oxide (MgO) nanopowder by thermal plasma. This process involved converting magnesium nitrate hexahydrate to MgO with high purity and particle sizes within the range of 100-150 nm (Sirota et al., 2016).

Hydrolysis at High Temperatures : Another study focused on the high-temperature hydrolysis of magnesium nitrate hexahydrate, identifying the presence of basic magnesium nitrate in the decomposition product at 160°C (Gabdullin et al., 2017).

Molecular Structure Analysis

No specific papers were found detailing the molecular structure analysis of magnesium nitrate hexahydrate directly. However, the molecular structure analysis typically involves understanding the arrangement of atoms in the compound and the nature of the bonds between them, which can be studied through various spectroscopic methods.

Chemical Reactions and Properties

- Formation of MgO : Magnesium nitrate hexahydrate serves as a precursor for the formation of magnesium oxide (MgO) nanoparticles. This process involves thermal decomposition and has been studied for its potential applications in various fields (Kumar & Kumar, 2008).

Physical Properties Analysis

- Thermal Decomposition : The thermal decomposition of magnesium nitrate hexahydrate, particularly its high-temperature hydrolysis, has been a subject of study, revealing insights into its physical properties under varying temperature conditions (Gabdullin et al., 2017).

Chemical Properties Analysis

- Reactivity with Water : Magnesium nitrate hexahydrate shows reactivity with water, as evidenced in the synthesis of MgO nanoparticles. The reactivity is significant due to its influence on the structural properties of the synthesized MgO (Kumar & Kumar, 2008).

Aplicaciones Científicas De Investigación

-

Dehydrating Agent in Nitric Acid Preparation

-

Fertilizer

-

Nanoparticle Synthesis

- Application : Magnesium nitrate hexahydrate is used in the synthesis of nanoparticles .

- Method : A 1 mM concentration of magnesium nitrate hexahydrate is used in the formation of nanosized particles .

- Results : The result is the formation of nanosized particles with an absorbance peak at 267 nm . The higher absorbance indicates a better yield of nanoparticles .

-

Catalyst Manufacturing

-

Ceramic Industry

-

Thermal Energy Storage

-

Cleansing and Etching Agent

-

Textile Industry

-

Detection of Selenium in Plasma Samples

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUVDXOKPBAHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047484 | |

| Record name | Magnesium dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Magnesium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium nitrate hexahydrate | |

CAS RN |

13446-18-9 | |

| Record name | Magnesium nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, magnesium salt, hydrate (2:1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85K20LJMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)